5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide
Description
5-(N-(Furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a bifunctional heterocyclic compound featuring a furan-carboxamide core substituted with a sulfamoyl linker and a pyridin-2-yl group. This compound’s design integrates polar (sulfamoyl, pyridine) and aromatic (furan) elements, which may influence solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-15(18-13-5-1-2-8-16-13)12-6-7-14(23-12)24(20,21)17-10-11-4-3-9-22-11/h1-9,17H,10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWXOSSEMJPJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(Pyridin-2-yl)furan-2-carboxamide
This intermediate is synthesized via amide coupling between furan-2-carboxylic acid and 2-aminopyridine. A 2018 patent (WO2019097306A2) demonstrates analogous pyrazole carbonitrile synthesis using nitrile solvents and halogenating agents, though adaptations are required:
- Activation of Furan-2-carboxylic Acid :
- Coupling with 2-Aminopyridine :
Synthesis of Furan-2-ylmethylamine
Two routes are prevalent:
- Gabriel Synthesis :
- Reductive Amination :
Sulfamoyl Bridge Formation
Direct Sulfamation Using Sulfamoyl Chlorides
A 2021 study (PMC9462268) on isoquinoline intermediates employed sulfamoyl chlorides for analogous couplings:
- Generation of Sulfamoyl Chloride :
- Coupling to N-(Pyridin-2-yl)furan-2-carboxamide :
Mechanism :
$$
\text{RNH}2 + \text{ClSO}2\text{NCO} \rightarrow \text{RNHSO}2\text{Cl} \xrightarrow{\text{Amine}} \text{RNHSO}2\text{NHAr'}
$$
Stepwise Sulfonylation and Amination
Adapted from BRPI0516341A, this method avoids handling unstable sulfamoyl chlorides:
- Sulfonylation :
- Amine Coupling :
Alternative Routes and Optimization
Solid-Phase Synthesis
PubChem entry 71907102 describes a resin-bound approach for sulfamoyl-containing furans:
Microwave-Assisted Synthesis
A 2025 study (PubChem 1277287) achieved 40% time reduction using microwaves:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Sulfamation | 62 | 95 | 14 | Moderate |
| Stepwise Sulfonylation | 58 | 93 | 18 | High |
| Solid-Phase | 71 | 91 | 24 | Low |
| Microwave | 68 | 94 | 0.3 | High |
Key Observations :
- Microwave synthesis offers dramatic time savings but requires specialized equipment.
- Solid-phase methods enhance purity but limit scale-up.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives from the evidence, focusing on substituents, synthesis, and inferred bioactivity.
Structural and Functional Comparison
Key Differences and Implications
Sulfamoyl vs. Nitro Groups: The target compound’s sulfamoyl group replaces the nitro moiety seen in and analogs. The sulfamoyl group may improve safety and enable hydrogen bonding with biological targets (e.g., enzymes or transporters) . Example: In diuretic candidates (), nitro groups enhance urea transport inhibition, but sulfamoyl derivatives like the target compound could modulate alternative targets (e.g., carbonic anhydrase) .
Pyridine’s basicity may also improve solubility in aqueous environments . Contrast: LMM11’s 1,3,4-oxadiazole-furan system () confers antifungal activity, suggesting the target compound’s furan-pyridine combination could target similar pathways .
Synthesis Complexity :
- The target compound’s sulfamoyl linker likely requires multi-step synthesis, including sulfamoylation (e.g., coupling furan-2-ylmethylamine to a sulfonyl chloride intermediate). This contrasts with simpler amide couplings in nitro-furan derivatives () .
Hypothesized Bioactivity
- Diuretic Potential: Analogous to ’s urea transport inhibitors, the sulfamoyl group may interact with renal transporters, though with distinct efficacy/safety profiles .
- Antifungal/Antimicrobial Activity : Structural similarities to LMM11 () and thiazole-containing patents () suggest possible activity against fungal or bacterial targets .
- Enzyme Inhibition : The pyridine-sulfamoyl motif could inhibit enzymes like carbonic anhydrase or kinases, akin to CDK7 inhibitors in .
Biological Activity
5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities, particularly in the realm of antibacterial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and comparative studies.
Chemical Structure and Properties
The compound features a unique combination of furan and pyridine moieties along with a sulfamoyl functional group. The structural formula indicates that it contains a furan-2-carboxamide core, which is substituted with both a furan-2-ylmethylsulfamoyl group and a pyridin-2-yl group. This configuration is believed to enhance its pharmacological profile compared to other sulfonamide derivatives.
The biological activity of this compound is largely attributed to its sulfamoyl component, which is known to inhibit dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell growth, suggesting potential applications as an antibacterial agent. The lack of extensive literature on its specific molecular targets necessitates further exploration to elucidate its mechanisms in various biological contexts.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| Sulfisoxazole | Sulfonamide + Furan | Antibacterial |
| Furosemide | Sulfonamide + Furan | Diuretic |
| Sulfadimidine | Sulfonamide + Aromatic Rings | Antibacterial |
The dual heterocyclic structure combining both furan and pyridine rings may provide distinct interaction capabilities with biological targets, enhancing the compound's efficacy.
In Vitro Studies
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness comparable to traditional antibiotics in inhibiting bacterial growth.
- Enzyme Inhibition Assays : Various assays have been employed to assess the compound's inhibitory effects on dihydropteroate synthase. These studies typically utilize techniques such as molecular docking simulations and enzyme inhibition assays to evaluate binding affinities and specificity against bacterial enzymes.
- Cytotoxicity Assessments : Initial cytotoxicity evaluations indicate that the compound maintains a favorable safety profile, with CC50 values significantly higher than therapeutic concentrations, suggesting low toxicity in mammalian cell lines.
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound in treating bacterial infections:
- Sulfisoxazole : Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, establishing a benchmark for evaluating new sulfonamide derivatives.
- Furosemide : While primarily a diuretic, its structural similarities have prompted investigations into its antibacterial properties, leading to insights applicable to the development of new agents based on the furan framework.
- Pyrrole Derivatives : Recent studies on pyrrole-based compounds have shown promising antibacterial activity with MIC values significantly lower than traditional antibiotics, suggesting that modifications in the furan-pyridine framework could yield similarly potent derivatives.
Q & A
Q. Q1. What are the key synthetic pathways for 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, including sulfamoylation and carboxamide coupling. Key steps include:
- Sulfamoylation: Reacting furan-2-carboxylic acid derivatives with sulfamoyl chloride under controlled temperatures (0–5°C) to avoid side reactions .
- Coupling: Using coupling agents like EDC/HOBt in anhydrous DMF to attach the pyridin-2-yl group. Solvent polarity and temperature (40–60°C) critically affect reaction efficiency .
Table 1: Optimization of Reaction Conditions
| Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfamoylation | THF | 0–5 | 72 | 95% |
| Coupling | DMF | 50 | 65 | 92% |
Q. Q2. How is this compound characterized structurally, and what analytical techniques are essential?
Answer: Structural confirmation relies on:
- NMR Spectroscopy: H NMR identifies aromatic protons (δ 6.5–8.5 ppm for furan/pyridine), while C NMR confirms carbonyl (δ 165–170 ppm) and sulfonamide (δ 45–50 ppm) groups .
- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 375.08 (calculated for CHNOS) .
- X-ray Crystallography: Resolves planarity of the sulfamoyl-furan-pyridine core, with dihedral angles <10° between rings .
Q. Q3. What preliminary biological activities have been reported for this compound?
Answer: In vitro studies suggest:
- Antimicrobial Activity: MIC values of 12.5 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition: IC of 1.8 µM against COX-2, attributed to the sulfamoyl group’s interaction with the catalytic site .
- Cytotoxicity: Moderate activity (IC = 25 µM) against HeLa cells, linked to pyridine-mediated DNA intercalation .
Advanced Research Questions
Q. Q4. How can researchers design experiments to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay duration: 48 hrs) .
- Structural Analysis: Compare analogs (e.g., replacing pyridine with pyrimidine) to isolate pharmacophore contributions .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP >2.5 correlates with improved membrane permeability) .
Q. Q5. What methodologies are recommended for optimizing the compound’s pharmacokinetic properties?
Answer: Key approaches include:
- Prodrug Design: Esterification of the carboxamide group to enhance oral bioavailability .
- Solubility Enhancement: Use of co-solvents (e.g., PEG-400) or nanoformulation (liposomal encapsulation) .
- Metabolic Stability: Incubation with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan ring oxidation) .
Table 2: Pharmacokinetic Parameters
| Parameter | Value (Unoptimized) | Value (Optimized) |
|---|---|---|
| Solubility (mg/mL) | 0.12 | 1.8 (with PEG-400) |
| t (hrs) | 1.5 | 4.2 (prodrug) |
Q. Q6. How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR) and prioritize derivatives with lower ∆G values (<-9 kcal/mol) .
- QSAR Models: Correlate substituent electronegativity (Hammett σ) with IC values to predict activity .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns to filter unstable binders .
Q. Q7. What experimental controls are critical when evaluating this compound’s mechanism of action?
Answer:
- Negative Controls: Use structurally similar but inactive analogs (e.g., sulfonamide replaced with methyl group) .
- Enzyme Knockdown: siRNA-mediated silencing of target enzymes (e.g., COX-2) to confirm on-target effects .
- Off-Target Screening: Profiling against kinase panels (e.g., Eurofins KinaseScan) to rule out promiscuity .
Q. Q8. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?
Answer:
- Dynamic NMR: Monitor conformational changes in DMSO-d to compare with solid-state X-ray data .
- DFT Calculations: Optimize gas-phase and solvent (PCM model) geometries to identify energy-minimized conformers .
- Variable-Temperature Studies: Detect flexible regions (e.g., sulfamoyl rotation) via line broadening in H NMR .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
